molecular formula C25H31N3O3 B2618059 7-Ethoxy-2-(4-ethoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899727-90-3

7-Ethoxy-2-(4-ethoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2618059
CAS No.: 899727-90-3
M. Wt: 421.541
InChI Key: FXGJFLIARCLUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Ethoxy-2-(4-ethoxyphenyl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the available resources. The compound has a molecular weight of 348.449 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The company does not provide analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-4-29-19-11-9-18(10-12-19)21-17-22-20-7-6-8-23(30-5-2)24(20)31-25(28(22)26-21)13-15-27(3)16-14-25/h6-12,22H,4-5,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJFLIARCLUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC35CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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